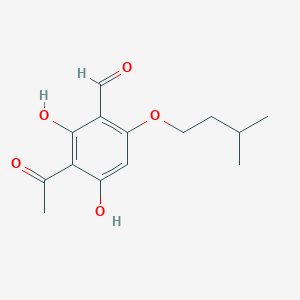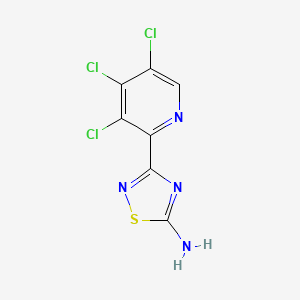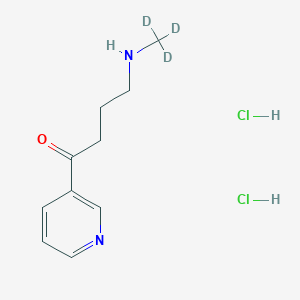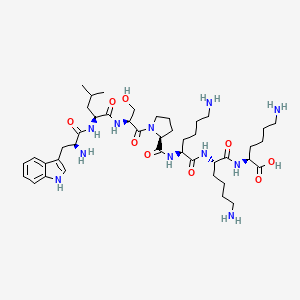![molecular formula C12H16F3N3O B12633167 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine](/img/structure/B12633167.png)
3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine is a chemical compound with the molecular formula C12H16F3N3O. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoromethoxy group on a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperazine ring.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced onto the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-1-[5-(difluoromethoxy)pyridin-2-yl]piperazine
- 3,5-Dimethyl-1-[5-(methoxy)pyridin-2-yl]piperazine
- 3,5-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Uniqueness
3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H16F3N3O |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C12H16F3N3O/c1-8-6-18(7-9(2)17-8)11-4-3-10(5-16-11)19-12(13,14)15/h3-5,8-9,17H,6-7H2,1-2H3 |
Clave InChI |
IXGCULCLSTWHFP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1)C)C2=NC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)

![4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12633102.png)
![[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate](/img/structure/B12633110.png)


![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)
![3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester](/img/structure/B12633133.png)
![4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12633151.png)
![6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12633152.png)

![1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine](/img/structure/B12633166.png)

